3-(3,5-Dichlorophenyl)-6-(2-methyl-1,3-oxazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
4-[3-(3,5-DICHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHYL-1,3-OXAZOLE is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities.
Preparation Methods
The synthesis of 4-[3-(3,5-DICHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHYL-1,3-OXAZOLE typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring on the thiadiazole scaffold. Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
4-[3-(3,5-DICHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHYL-1,3-OXAZOLE has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-[3-(3,5-DICHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHYL-1,3-OXAZOLE involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the NF-κB signaling pathway, leading to the suppression of tumor cell proliferation and induction of apoptosis . The compound also exhibits antimicrobial activity by disrupting bacterial cell wall synthesis and inhibiting essential enzymes .
Comparison with Similar Compounds
When compared to other similar compounds, 4-[3-(3,5-DICHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHYL-1,3-OXAZOLE stands out due to its unique combination of triazole and thiadiazole rings, which confer enhanced pharmacological properties. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their anticancer and antimicrobial activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These compounds also exhibit significant biological activities but differ in their structural arrangement.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Another class of compounds with notable pharmacological properties.
The unique structural features of 4-[3-(3,5-DICHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHYL-1,3-OXAZOLE make it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C13H7Cl2N5OS |
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Molecular Weight |
352.2 g/mol |
IUPAC Name |
4-[3-(3,5-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C13H7Cl2N5OS/c1-6-16-10(5-21-6)12-19-20-11(17-18-13(20)22-12)7-2-8(14)4-9(15)3-7/h2-5H,1H3 |
InChI Key |
QIESRFXLCWHHEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)C2=NN3C(=NN=C3S2)C4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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